molecular formula C19H15ClFN3O3S B3001445 2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958961-53-0

2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B3001445
CAS No.: 958961-53-0
M. Wt: 419.86
InChI Key: XZQXBUQSWPGJPN-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H15ClFN3O3S and its molecular weight is 419.86. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S/c1-27-12-7-5-11(6-8-12)24-18(13-9-28(26)10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXBUQSWPGJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thieno[3,4-c]pyrazole core.
  • Substituents including a chloro and fluoro group, which may enhance its pharmacological properties.
  • A methoxyphenyl group that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer and inflammatory pathways. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in tumor growth and inflammation.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro assays have shown that derivatives of thieno[3,4-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human breast cancer (MDA-MB-231) and colon cancer (HCT-116) cell lines .
Cell Line IC50 (μM) Reference
MDA-MB-23127.6
HCT-1166.2

Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory responses. Similar thieno derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

  • Study on Anticancer Efficacy : A study conducted by Elmongy et al. synthesized a series of thieno derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications significantly enhanced their anticancer activity, suggesting structure-activity relationships that could be exploited for drug design .
  • Inflammation Model : In a model of lipopolysaccharide-induced inflammation in mice, compounds related to this compound exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating potential therapeutic benefits in treating inflammatory diseases .

Scientific Research Applications

Antifungal Activity

Research has indicated that 2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibits notable in vitro antifungal activity against strains like Candida albicans and Aspergillus fumigatus. These findings suggest potential therapeutic uses in treating fungal infections, although further studies are required to assess in vivo efficacy and safety profiles .

Anti-inflammatory and Analgesic Properties

Compounds with similar structures have been studied for their anti-inflammatory and analgesic effects. Preliminary studies suggest that derivatives of this compound may inhibit inflammatory pathways and exhibit potent effects against certain cancer cell lines. The thieno[3,4-c]pyrazole moiety is often associated with enhanced biological activity against various targets involved in disease pathways .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for optimizing its efficacy. Interaction studies often involve:

  • Binding affinity assays: To determine how well the compound binds to specific enzymes or receptors.
  • Structure-activity relationship (SAR) analyses: To identify which structural features contribute to biological activity.

Such studies provide insights into how modifications to the compound can enhance its therapeutic potential while minimizing side effects.

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